molecular formula C16H11Br2N3O2 B11549063 2-bromo-N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

2-bromo-N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11549063
M. Wt: 437.08 g/mol
InChI Key: RQEKBKQWBQCWIT-UHFFFAOYSA-N
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Description

2-bromo-N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine atoms, an indole ring, and a benzohydrazide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves multiple steps, including bromination, condensation, and cyclization reactions. The starting materials often include 5-bromo-7-methyl-2-oxoindoline and benzohydrazide. The reaction conditions may involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-bromo-N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
  • 2-bromo-N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Uniqueness

2-bromo-N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide stands out due to its specific substitution pattern and the presence of both bromine atoms and an indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H11Br2N3O2

Molecular Weight

437.08 g/mol

IUPAC Name

2-bromo-N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C16H11Br2N3O2/c1-8-6-9(17)7-11-13(8)19-16(23)14(11)20-21-15(22)10-4-2-3-5-12(10)18/h2-7,19,23H,1H3

InChI Key

RQEKBKQWBQCWIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=CC=CC=C3Br)O)Br

Origin of Product

United States

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